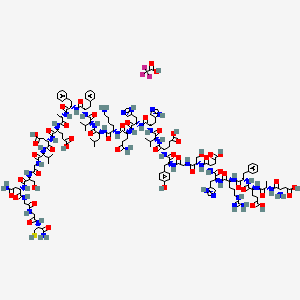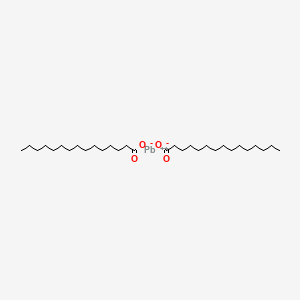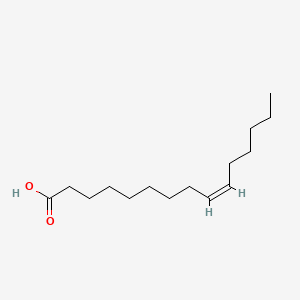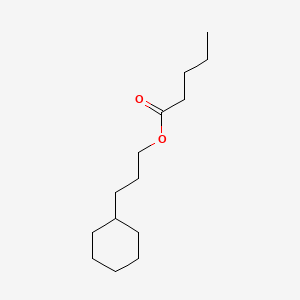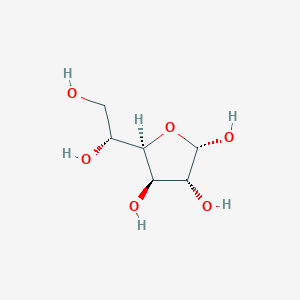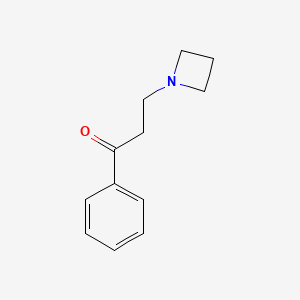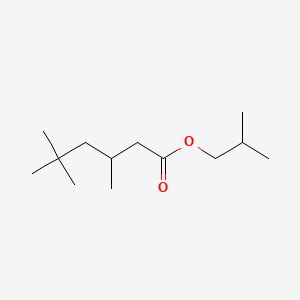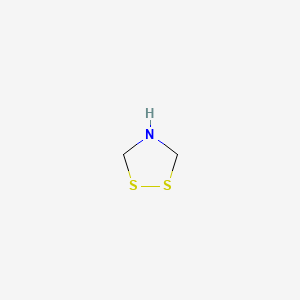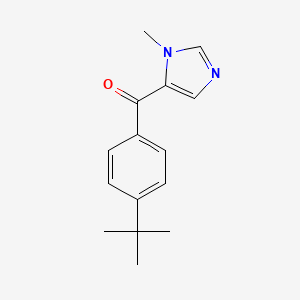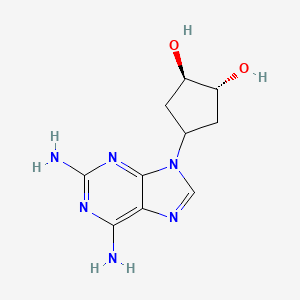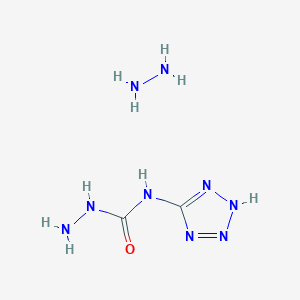
1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine typically involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . Another method includes the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2]-cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production methods for tetrazole derivatives often involve the use of catalysts such as zinc salts or L-proline to facilitate the reaction of nitriles with sodium azide. Microwave-assisted synthesis is also employed to enhance reaction rates and yields .
化学反应分析
Types of Reactions
1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can convert tetrazoles to their corresponding amines.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted tetrazole derivatives.
科学研究应用
1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine has numerous applications in scientific research:
作用机制
The mechanism of action of 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can lead to various biological effects, including antibacterial and anti-inflammatory activities .
相似化合物的比较
Similar Compounds
5-aminotetrazole: Another tetrazole derivative with similar biological activities.
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: A compound with high nitrogen content and energetic properties.
5-(benzylsulfanyl)-1H-tetrazole: Used in oligonucleotide synthesis as an acidic activator.
Uniqueness
1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine is unique due to its combination of a tetrazole ring with an amino and urea group, which enhances its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
5439-90-7 |
|---|---|
分子式 |
C2H9N9O |
分子量 |
175.15 g/mol |
IUPAC 名称 |
1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine |
InChI |
InChI=1S/C2H5N7O.H4N2/c3-5-2(10)4-1-6-8-9-7-1;1-2/h3H2,(H3,4,5,6,7,8,9,10);1-2H2 |
InChI 键 |
SVFHDPBACLURFZ-UHFFFAOYSA-N |
规范 SMILES |
C1(=NNN=N1)NC(=O)NN.NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


